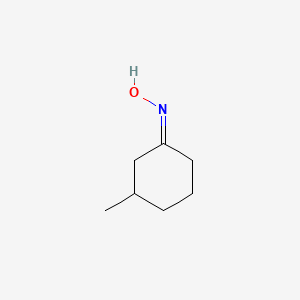

3-Methylcyclohexanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=NOH. This compound is a derivative of 3-methylcyclohexanone, where the oxime group is attached to the carbonyl carbon of the cyclohexanone ring. Oximes are known for their applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methylcyclohexanone oxime can be synthesized through the condensation reaction between 3-methylcyclohexanone and hydroxylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction is as follows:

[ \text{3-Methylcyclohexanone} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, alternative methods such as the reaction of 3-methylcyclohexane with nitrosyl chloride, a free radical reaction, can be employed for industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylcyclohexanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

Oxidation: Nitriles

Reduction: Amines

Substitution: Various substituted oxime derivatives

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Caprolactam Production

One of the primary industrial applications of 3-methylcyclohexanone oxime is as an intermediate in the production of caprolactam, which is a precursor to Nylon 6. The process involves the Beckmann rearrangement, where cyclohexanone is converted to its oxime and subsequently transformed into caprolactam in the presence of a sulfuric acid catalyst. This reaction is crucial as caprolactam is used extensively in the manufacture of synthetic fibers and plastics.

| Application | Description |

|---|---|

| Caprolactam Production | Intermediate for Nylon 6 production via Beckmann rearrangement. |

| Chemical Synthesis | Precursor for various organic compounds. |

Pharmaceutical Applications

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of oximes, including this compound. Oximes are being explored for their anticancer properties, with studies indicating that they may act as multitargeted kinase inhibitors. This means they can inhibit multiple intracellular signaling pathways, making them promising candidates for cancer treatment.

- Anticancer Activity : Research has shown that certain oxime derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. Notably, compounds similar to this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), both of which are critical in cancer progression.

- Other Biological Activities : Beyond anticancer effects, oximes have demonstrated anti-inflammatory, antimicrobial, and antioxidant activities. These properties suggest that this compound could be beneficial in treating a range of diseases beyond cancer.

| Pharmaceutical Application | Description |

|---|---|

| Anticancer Activity | Inhibits CDKs and GSK-3; cytotoxic to cancer cells. |

| Anti-inflammatory Properties | Potential use in treating inflammatory diseases. |

| Antimicrobial Effects | Effective against various bacterial infections. |

Case Study 1: Anticancer Activity

A study investigated the effects of various oxime derivatives on MCF-7 breast cancer cells. Results indicated that certain derivatives exhibited IC50 values ranging from 5.4 to 9.2 µM, demonstrating their potential as effective anticancer agents.

Case Study 2: Industrial Application

In a large-scale industrial setting, approximately half of the world's supply of cyclohexanone is converted into its oxime form for subsequent conversion into caprolactam. This process highlights the economic significance of this compound in synthetic fiber production.

Wirkmechanismus

The mechanism of action of 3-methylcyclohexanone oxime involves its interaction with specific molecular targets. For example, in the Beckmann rearrangement, the oxime group undergoes a rearrangement to form an amide. This reaction is catalyzed by acids and involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom . The molecular pathways involved in this reaction include the formation of an intermediate nitrilium ion, which then rearranges to form the final amide product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclohexanone oxime

- 2-Methylcyclohexanone oxime

- 4-Methylcyclohexanone oxime

Comparison

3-Methylcyclohexanone oxime is unique due to the position of the methyl group on the cyclohexane ring. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the presence of the methyl group can affect the steric and electronic properties of the compound, leading to variations in reaction rates and product distributions compared to other similar oximes .

Biologische Aktivität

3-Methylcyclohexanone oxime is an organic compound classified as an oxime, characterized by the functional group -C=NOH. It is derived from 3-methylcyclohexanone and is recognized for its applications in organic synthesis, medicinal chemistry, and potential biological activities. This compound has garnered interest due to its interactions with various biomolecules and its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the oxime group can undergo various transformations, including:

- Beckmann Rearrangement : This reaction converts the oxime into an amide, which is catalyzed by acids. The rearrangement involves the migration of an alkyl or aryl group from carbon to nitrogen.

- Oxidation and Reduction Reactions : The oxime can be oxidized to form nitriles or reduced to yield amines, making it versatile in synthetic pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of various oximes, including this compound. The findings suggested that this compound exhibits significant antibacterial activity against certain strains of bacteria, potentially due to its ability to disrupt microbial cell membranes.

- Cytotoxicity Assessment : In vitro tests have demonstrated that this compound can induce cytotoxic effects in human cancer cell lines. The compound showed varying degrees of inhibition on cell proliferation, indicating its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Research has highlighted the interaction of this compound with cyclohexanone monooxygenase enzymes. These enzymes are crucial in biocatalytic processes and exhibit a broad substrate scope, enhancing the understanding of how this oxime can be utilized in biotransformations.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Cyclohexanone oxime | Oxime | Moderate antibacterial activity |

| 2-Methylcyclohexanone oxime | Oxime | Lower cytotoxicity compared to 3- |

| 4-Methylcyclohexanone oxime | Oxime | Similar enzyme interactions |

The structural differences among these compounds influence their reactivity and biological activities, with this compound exhibiting unique properties due to the position of the methyl group on the cyclohexane ring.

Synthesis Methods

This compound can be synthesized through several methods:

- Condensation Reaction : The primary method involves the reaction between 3-methylcyclohexanone and hydroxylamine under acidic or basic conditions.

- Industrial Production : Larger-scale production may utilize optimized reaction conditions for higher yields, including alternative methods such as free radical reactions involving nitrosyl chloride.

Applications in Research and Industry

- Medicinal Chemistry : Investigated for potential therapeutic uses, particularly as a precursor for drug synthesis.

- Industrial Chemistry : Utilized in producing polymers, resins, and other chemicals.

- Biocatalysis : Its interactions with enzymes open avenues for biotransformation applications in pharmaceuticals.

Eigenschaften

CAS-Nummer |

4701-95-5 |

|---|---|

Molekularformel |

C7H13NO |

Molekulargewicht |

127.18 g/mol |

IUPAC-Name |

(NE)-N-(3-methylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+ |

InChI-Schlüssel |

XHUKUULKCNZFAG-BQYQJAHWSA-N |

SMILES |

CC1CCCC(=NO)C1 |

Isomerische SMILES |

CC1CCC/C(=N\O)/C1 |

Kanonische SMILES |

CC1CCCC(=NO)C1 |

Key on ui other cas no. |

4701-95-5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.